MTDH-SND1 blocker 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MTDH-SND1 Blocker 1 is a compound designed to inhibit the interaction between metadherin (MTDH) and staphylococcal nuclease domain-containing protein 1 (SND1). This interaction is crucial in the progression and metastasis of various cancers, particularly triple-negative breast cancer. By disrupting this protein-protein interaction, this compound shows potential as a therapeutic agent in cancer treatment .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of MTDH-SND1 Blocker 1 involves the design and optimization of stabilized peptides derived from the MTDH protein. The process includes:

Peptide Synthesis: Utilizing solid-phase peptide synthesis (SPPS) to create a 15-mer peptide sequence.

Stabilization: Introducing modifications such as end-terminal aspartic acid cross-linking to enhance stability and cell permeability.

Purification: Employing high-performance liquid chromatography (HPLC) to purify the synthesized peptides

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the SPPS process, optimizing reaction conditions for large-scale synthesis, and ensuring consistent quality through rigorous purification and quality control measures .

化学反応の分析

Types of Reactions: MTDH-SND1 Blocker 1 primarily undergoes:

Binding Reactions: The compound binds to the SND1 protein, disrupting its interaction with MTDH.

Stabilization Reactions: The modifications introduced during synthesis stabilize the peptide structure, enhancing its binding affinity and selectivity

Common Reagents and Conditions:

Reagents: Amino acids, coupling agents (e.g., HBTU), and protective groups for peptide synthesis.

Conditions: Mild acidic or basic conditions for deprotection steps, and organic solvents for peptide coupling

Major Products: The primary product is the stabilized peptide that effectively disrupts the MTDH-SND1 interaction, with potential secondary products being unmodified or partially modified peptides .

科学的研究の応用

MTDH-SND1 Blocker 1 has several scientific research applications:

Cancer Therapy: It is primarily used in research focused on treating triple-negative breast cancer by inhibiting tumor growth and metastasis

Drug Resistance Studies: Investigating the role of MTDH-SND1 interaction in drug resistance mechanisms and developing strategies to overcome resistance

Biological Pathway Analysis: Studying the molecular pathways involved in cancer progression and identifying potential therapeutic targets

作用機序

MTDH-SND1 Blocker 1 exerts its effects by binding to the SND1 protein, thereby disrupting its interaction with MTDH. This disruption leads to:

Inhibition of Tumor Growth: By preventing the MTDH-SND1 interaction, the compound inhibits the signaling pathways that promote tumor growth and metastasis.

Immune Modulation: Enhancing tumor antigen presentation and T cell infiltration, thereby improving the immune response against cancer cells

類似化合物との比較

C26-A2: Another small-molecule inhibitor targeting the MTDH-SND1 interaction.

C26-A6: A lead candidate compound with similar inhibitory effects on the MTDH-SND1 complex

Uniqueness: MTDH-SND1 Blocker 1 is unique due to its stabilized peptide structure, which offers stronger binding affinity and higher selectivity compared to other small-molecule inhibitors. This structural advantage enhances its therapeutic potential and effectiveness in disrupting the MTDH-SND1 interaction .

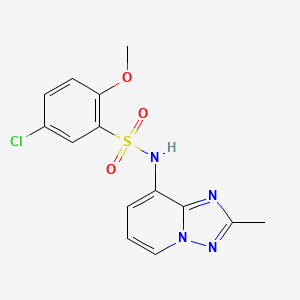

特性

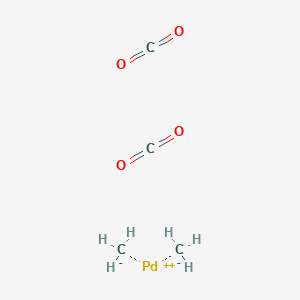

分子式 |

C14H13ClN4O3S |

|---|---|

分子量 |

352.8 g/mol |

IUPAC名 |

5-chloro-2-methoxy-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide |

InChI |

InChI=1S/C14H13ClN4O3S/c1-9-16-14-11(4-3-7-19(14)17-9)18-23(20,21)13-8-10(15)5-6-12(13)22-2/h3-8,18H,1-2H3 |

InChIキー |

HLRMNXITZQAUIH-UHFFFAOYSA-N |

正規SMILES |

CC1=NN2C=CC=C(C2=N1)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)

![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)